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Compound of Interest

Compound Name: Furil

Cat. No.: B128704 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic properties of furil and its

derivatives. Furil (1,2-di(furan-2-yl)ethane-1,2-dione), an alpha-diketone, and its analogs are of

significant interest in medicinal chemistry and materials science. Understanding their

spectroscopic characteristics is crucial for their identification, characterization, and the

development of new applications. This document outlines the expected spectroscopic behavior

of furil and representative derivatives with electron-donating (amino, methoxy, methyl) and

electron-withdrawing (nitro) groups, supported by experimental data from related compounds.

Data Presentation
The following tables summarize the key spectroscopic data for furil and its derivatives. Due to

the limited availability of direct experimental data for all specific derivatives, the presented

values for substituted furils are estimations based on known substituent effects on furan and

benzil rings.

Table 1: UV-Vis Spectroscopic Data (λmax)
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Compound Substituent λmax (nm) (π → π) λmax (nm) (n → π)

Furil -H ~280-300 ~380-420

4,4'-Dinitrofuril
-NO₂ (Electron-

withdrawing)
~300-320 ~390-430

4,4'-Diaminofuril
-NH₂ (Electron-

donating)
~320-350 ~400-440

4,4'-Dimethylfuril
-CH₃ (Electron-

donating)
~290-310 ~385-425

4,4'-Dimethoxyfuril
-OCH₃ (Electron-

donating)
~310-340 ~395-435

Note: The n → π transitions are often weak and may appear as a shoulder on the π → π*

band.*

Table 2: Infrared (IR) Spectroscopic Data (Key Frequencies in cm⁻¹)

Compound Substituent ν(C=O)
ν(C=C)
aromatic

ν(C-O-C)
furan

Other Key
Bands

Furil -H ~1660-1680 ~1550, ~1470 ~1015 -

4,4'-

Dinitrofuril
-NO₂ ~1670-1690 ~1560, ~1480 ~1020

~1520 &

~1340 (asym.

& sym. NO₂)

4,4'-

Diaminofuril
-NH₂ ~1640-1660 ~1570, ~1490 ~1010

~3400 &

~3300 (N-H

stretch)[1][2]

[3]

4,4'-

Dimethylfuril
-CH₃ ~1655-1675 ~1555, ~1475 ~1018

~2920 (C-H

stretch)

4,4'-

Dimethoxyfuri

l

-OCH₃ ~1650-1670 ~1565, ~1485 ~1025

~1250 (asym.

C-O-C

stretch)
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Table 3: ¹H NMR Spectroscopic Data (Chemical Shifts, δ in ppm)

Compound Substituent H-3, H-3' H-4, H-4' H-5, H-5'
Other Key
Signals

Furil -H ~7.2-7.4 ~6.6-6.8 ~7.8-8.0 -

4,4'-

Dinitrofuril
-NO₂ ~7.4-7.6 - ~8.0-8.2 -

4,4'-

Diaminofuril
-NH₂ ~6.8-7.0 - ~7.5-7.7

~4.0-5.0 (br

s, NH₂)

4,4'-

Dimethylfuril
-CH₃ ~7.0-7.2 - ~7.6-7.8

~2.3-2.5 (s,

CH₃)[4]

4,4'-

Dimethoxyfuri

l

-OCH₃ ~6.9-7.1 - ~7.5-7.7
~3.8-4.0 (s,

OCH₃)

Note: Chemical shifts are highly dependent on the solvent used.

Table 4: ¹³C NMR Spectroscopic Data (Chemical Shifts, δ in ppm)
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Compo
und

Substitu
ent

C=O
C-2, C-
2'

C-3, C-
3'

C-4, C-
4'

C-5, C-
5'

Other
Key
Signals

Furil -H ~180-185 ~150-155 ~120-125 ~112-117 ~147-152 -

4,4'-

Dinitrofuri

l

-NO₂ ~178-183 ~152-157 ~122-127 ~140-145 ~149-154 -

4,4'-

Diaminof

uril

-NH₂ ~182-187 ~148-153 ~118-123 ~130-135 ~145-150 -

4,4'-

Dimethylf

uril

-CH₃ ~181-186 ~149-154 ~119-124 ~125-130 ~146-151
~15-20

(CH₃)

4,4'-

Dimethox

yfuril

-OCH₃ ~180-185 ~148-153 ~117-122 ~155-160 ~145-150
~55-60

(OCH₃)

Table 5: Mass Spectrometry Data (Key Fragments, m/z)
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Compound Substituent Molecular Ion [M]⁺ Key Fragments

Furil -H 190
95 (furoyl cation), 67

(furan radical cation)

4,4'-Dinitrofuril -NO₂ 280

140 (nitrofuroyl

cation), 112 (furan-

nitrile cation)

4,4'-Diaminofuril -NH₂ 220

110 (aminofuroyl

cation), 82

(aminofuran radical

cation)

4,4'-Dimethylfuril -CH₃ 218

109 (methylfuroyl

cation), 81

(methylfuran radical

cation)

4,4'-Dimethoxyfuril -OCH₃ 250

125 (methoxyfuroyl

cation), 97

(methoxyfuran radical

cation)

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the compound.

Materials:

UV-Vis Spectrophotometer

Quartz cuvettes (1 cm path length)

Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)
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Volumetric flasks and pipettes

Analytical balance

The furil or furil derivative sample

Procedure:

Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the

wavelength range of interest (typically 200-800 nm).

Sample Preparation:

Accurately weigh a small amount of the sample (e.g., 1-5 mg).

Dissolve the sample in the chosen solvent in a volumetric flask to prepare a stock solution

of known concentration (e.g., 1 mg/mL).

Prepare a dilute solution (e.g., 0.01 mg/mL) from the stock solution suitable for UV-Vis

analysis. The absorbance should ideally be between 0.1 and 1.0.

Instrument Setup:

Turn on the spectrophotometer and allow it to warm up.

Set the desired wavelength range for scanning.

Baseline Correction:

Fill a quartz cuvette with the pure solvent to be used as a blank.

Place the blank cuvette in the reference and sample holders and run a baseline correction.

Sample Measurement:

Rinse a quartz cuvette with the sample solution and then fill it.

Place the sample cuvette in the sample holder.
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Run the scan to obtain the absorption spectrum.

Data Analysis:

Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

Solid sample of furil or its derivative

Spatula

Solvent for cleaning (e.g., isopropanol or ethanol)

Lint-free wipes

Procedure:

Instrument and Accessory Preparation:

Ensure the FTIR spectrometer is on and has been purged with dry air or nitrogen.

Clean the ATR crystal surface with a lint-free wipe soaked in a suitable solvent and allow it

to dry completely.

Background Spectrum:

With the clean, empty ATR accessory in place, collect a background spectrum. This will

subtract the absorbance from the atmosphere (e.g., CO₂ and water vapor).

Sample Application:

Place a small amount of the solid sample onto the center of the ATR crystal.
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Apply pressure using the ATR's pressure clamp to ensure good contact between the

sample and the crystal.

Spectrum Acquisition:

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-

to-noise ratio.

Data Analysis:

Process the spectrum (e.g., baseline correction, smoothing).

Identify the characteristic absorption bands (in cm⁻¹) and assign them to the

corresponding functional groups and vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.

Materials:

NMR Spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes and caps

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Internal standard (e.g., tetramethylsilane - TMS)

Pasteur pipette

Small vials

Analytical balance

The furil or furil derivative sample

Procedure:
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Sample Preparation:

Weigh approximately 5-20 mg of the sample into a small vial.

Add about 0.6-0.7 mL of a suitable deuterated solvent containing TMS.

Ensure the sample is fully dissolved.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean NMR tube.

Instrument Setup:

Insert the NMR tube into the spinner turbine and adjust its depth.

Place the sample in the NMR spectrometer.

Spectrum Acquisition:

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Acquire the ¹H NMR spectrum.

Acquire the ¹³C NMR spectrum (proton-decoupled).

Data Processing and Analysis:

Process the raw data (Fourier transform, phase correction, and baseline correction).

Calibrate the chemical shift scale using the TMS signal (0 ppm).

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to

assign the signals to the specific protons and carbons in the molecule.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

Mass Spectrometer with an Electron Ionization (EI) source

Direct insertion probe or Gas Chromatograph (GC) inlet

Sample vial

The furil or furil derivative sample

Procedure:

Sample Introduction:

For a solid sample, a small amount can be placed in a capillary tube and introduced into

the ion source via a direct insertion probe.

Alternatively, if the compound is sufficiently volatile and thermally stable, it can be

introduced through a GC.

Ionization:

The sample is vaporized in the high vacuum of the ion source.

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70

eV). This causes ionization to form the molecular ion (M⁺) and subsequent fragmentation.

Mass Analysis:

The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

Detection and Data Analysis:

The detector records the abundance of each ion.
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The resulting mass spectrum is a plot of relative intensity versus m/z.

Identify the molecular ion peak to determine the molecular weight.

Analyze the fragmentation pattern to gain structural information.

Mandatory Visualization
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Caption: Workflow for the spectroscopic analysis of furil and its derivatives.
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This guide serves as a foundational resource for the spectroscopic analysis of furil and its

derivatives. The provided data and protocols offer a framework for the identification and

characterization of these important compounds, facilitating further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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